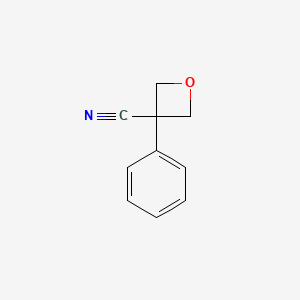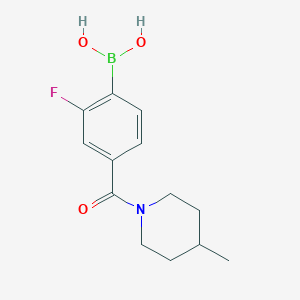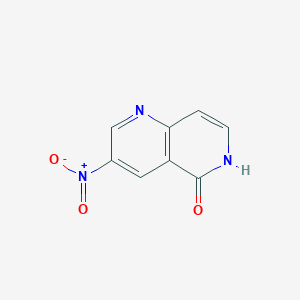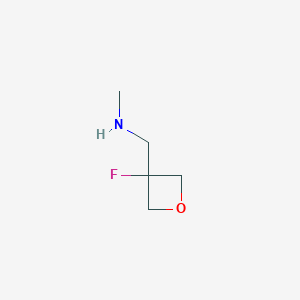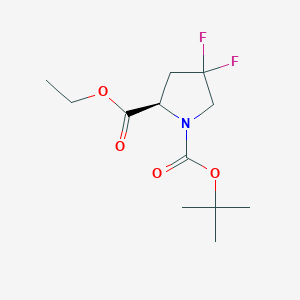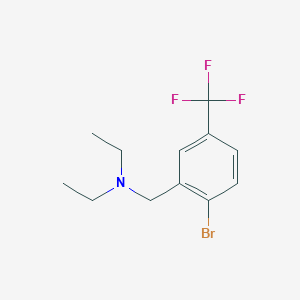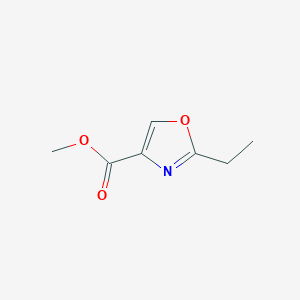![molecular formula C8H4ClF3N2 B1403878 3-クロロ-5-(トリフルオロメチル)-1H-ピロロ[2,3-b]ピリジン CAS No. 1289197-40-5](/img/structure/B1403878.png)
3-クロロ-5-(トリフルオロメチル)-1H-ピロロ[2,3-b]ピリジン
説明
Synthesis Analysis
The synthesis of 3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine involves intricate steps. One common approach is the cyclocondensation reaction using a trifluoromethyl-containing precursor. For instance, chloro-bis(trifluoromethyl)pyridine can be synthesized with moderate yields. Researchers have explored various synthetic routes to access this compound efficiently .
Molecular Structure Analysis
The molecular formula of 3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine is C₆H₃ClF₃N , with a molecular weight of approximately 181.54 g/mol . Its structure comprises a pyridine ring fused with a pyrrole ring, along with the chlorine and trifluoromethyl substituents. The arrangement of atoms and functional groups significantly influences its properties and reactivity.
Chemical Reactions Analysis
3-Cl-5-CF₃-pyrrolo[2,3-b]pyridine can participate in various chemical reactions. These reactions may involve nucleophilic substitutions, cyclizations, and cross-couplings. Researchers have explored its reactivity to create novel derivatives with tailored properties. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as an intermediate for several crop-protection products .
科学的研究の応用
農薬
3-クロロ-5-(トリフルオロメチル)-1H-ピロロ[2,3-b]ピリジン: は、農薬開発における重要な構造モチーフです。その誘導体は、主に作物を害虫から保護するために使用されています。 トリフルオロメチル基(CF₃)は、殺虫剤の生物活性を高め、より効果的にします .
医薬品
製薬業界では、この化合物は、さまざまな医薬品の合成における中間体として役立ちます。 フッ素原子が付与する独特の物理化学的特性は、医薬品の有効性と安定性を向上させるために利用されます .
獣医用製品
ヒト医薬品における用途と同様に、この化合物の誘導体は、獣医学でも利用されています。 動物の健康と生産性を高める治療薬の開発に貢献しています .
フッ素化有機化学品の合成
この化合物は、フッ素化有機化学品の合成に使用されます。これらの化学物質は、材料科学など、さまざまな用途で役立つ独自の特性を持つため、ますます重要になっています .
作物保護
3-クロロ-5-(トリフルオロメチル)-1H-ピロロ[2,3-b]ピリジンの誘導体は、作物保護製品の製造において需要が高まっています。 これらの誘導体は、より効率的で環境に優しい新しい殺虫剤の開発において重要な役割を果たしています .
化学研究
この化合物は、化学研究において、特定の所望の特性を持つ複雑な分子を作成するために重要なプロセスである、領域特異的官能基化を調査するモデル基質として使用されます .
材料科学
材料科学では、この化合物の誘導体は、劣化に対する耐性の向上や性能の向上など、独自の特性を持つ新しい材料を作成するための可能性が探求されています .
環境科学
作用機序
Target of Action
The primary target of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is the respiratory system . This compound is part of a larger group of chemicals known as trifluoromethylpyridines (TFMPs), which are used in the agrochemical and pharmaceutical industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a significant impact on various biological activities, primarily in the protection of crops from pests .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring in the compound may influence its bioavailability and stability .
Result of Action
Tfmp derivatives are known to have significant biological activities, including pest control in the agrochemical industry .
Action Environment
The action, efficacy, and stability of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be influenced by various environmental factors. For example, the compound should be stored under inert gas at 2-8°C . Additionally, it should be kept away from heat and sources of ignition .
生化学分析
Biochemical Properties
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the formation of stable complexes, leading to the modulation of enzyme activity and subsequent biochemical pathways.
Cellular Effects
The effects of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine on cellular processes are diverse and significant. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and cellular components. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites within the cell.
Transport and Distribution
Within cells and tissues, 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.
Subcellular Localization
The subcellular localization of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is essential for its role in modulating cellular processes.
特性
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXMTHBNOLFHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B1403798.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)
